Acss2-IN-1
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Overview
Description
Acss2-IN-1 is a small-molecule inhibitor that targets acetyl-CoA synthetase 2 (ACSS2), an enzyme responsible for converting acetate into acetyl-CoA. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where it inhibits the growth of various tumors by blocking acetate metabolism .
Preparation Methods
The synthesis of Acss2-IN-1 involves creating a transition-state mimetic that effectively inhibits ACSS2 activity. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and specificity for ACSS2.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Chemical Reactions Analysis
Acss2-IN-1 primarily undergoes the following types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms with different chemical properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acss2-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Acss2-IN-1 exerts its effects by inhibiting the activity of ACSS2, an enzyme that converts acetate into acetyl-CoA. This inhibition leads to a decrease in acetyl-CoA levels, which in turn affects various cellular processes, including lipid synthesis, energy production, and protein acetylation . The molecular targets and pathways involved include:
Lipid metabolism: By reducing acetyl-CoA levels, this compound disrupts lipid synthesis and storage, which is crucial for cancer cell survival and proliferation.
Histone acetylation: The compound affects histone acetylation, leading to changes in gene expression and potentially altering cell behavior.
Energy production: Inhibition of ACSS2 impacts the tricarboxylic acid cycle and oxidative phosphorylation, reducing the energy available for cellular processes.
Comparison with Similar Compounds
Acss2-IN-1 is unique compared to other ACSS2 inhibitors due to its high specificity and potency. Similar compounds include:
ACSS1 inhibitors: These inhibitors target acetyl-CoA synthetase 1, which has a similar function to ACSS2 but is less specific for acetate metabolism.
ACSS3 inhibitors: These compounds inhibit acetyl-CoA synthetase 3, another enzyme involved in acetate metabolism but with different tissue distribution and regulatory mechanisms.
General acetyl-CoA synthetase inhibitors: These inhibitors target multiple acetyl-CoA synthetase enzymes, affecting a broader range of metabolic pathways.
This compound stands out due to its ability to selectively inhibit ACSS2, making it a valuable tool for studying acetate metabolism and developing targeted therapies.
Properties
Molecular Formula |
C27H25ClN6O2 |
---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
6-chloro-3-ethyl-N-(1-ethyl-1,2,4-triazol-3-yl)-2-[hydroxy(diphenyl)methyl]pyrazolo[1,5-a]pyridine-5-carboxamide |
InChI |
InChI=1S/C27H25ClN6O2/c1-3-20-23-15-21(25(35)30-26-29-17-33(4-2)32-26)22(28)16-34(23)31-24(20)27(36,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-17,36H,3-4H2,1-2H3,(H,30,32,35) |
InChI Key |
WLUNFHGEBAZYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C(=CN2N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O)Cl)C(=O)NC5=NN(C=N5)CC |
Origin of Product |
United States |
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